
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Overview
Description
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride (5M4PPD) is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other polar solvents. 5M4PPD has a molecular weight of 190.06 g/mol and a melting point of 163-164°C. It is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology due to its unique properties and effects.
Scientific Research Applications
Pharmacology
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride: is a piperidine derivative, which is a class of compounds that play a crucial role in the pharmaceutical industry . These compounds are found in various classes of pharmaceuticals and have been the subject of extensive research for their potential drug applications. Specifically, piperidine derivatives are utilized in therapeutic areas such as anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory treatments .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. It is particularly valuable in the synthesis of substituted piperidines, which are important intermediates in the production of a wide range of biologically active molecules. The compound’s structure allows for selective reactions, leading to high yields and broad substrate scope in synthetic processes .
Medicinal Chemistry
The piperidine moiety within 5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is a fundamental structure in medicinal chemistry. It is associated with several pharmacophoric features that are beneficial in drug design, contributing to the development of new therapeutic agents with improved efficacy and safety profiles .
Drug Discovery
In the field of drug discovery, this compound is explored for its potential to act as a lead compound or a pharmacophore. Its structural attributes can be modified to enhance interactions with biological targets, thereby aiding in the discovery of novel drugs with specific actions against diseases .
Biochemistry
From a biochemical perspective, the compound’s piperidine ring is an important heterocyclic system. It is involved in the study of enzyme-substrate interactions, receptor binding, and the modulation of biological pathways. Research in this area contributes to a deeper understanding of disease mechanisms and the development of targeted therapies .
Chemical Engineering
In chemical engineering, 5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is significant for process optimization. Its predictable reactivity and stability under various conditions make it a reliable component in the large-scale synthesis of complex molecules, which is essential for the manufacturing of pharmaceuticals .
Materials Science
The compound’s robust structure makes it a candidate for the development of novel materials with specific properties. Its incorporation into polymers or coatings could potentially enhance durability or confer other desirable characteristics .
Environmental Science
Lastly, the study of this compound extends to environmental science, where its degradation products and interaction with environmental factors are analyzed. Understanding its environmental impact is crucial for assessing the sustainability and safety of its use in various applications .
properties
IUPAC Name |
5-methyl-4-piperidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-5-12-7-13-10(8)9-3-2-4-11-6-9;;/h5,7,9,11H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKGIDFSDXXPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



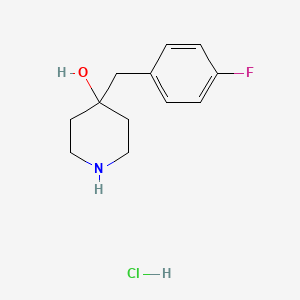
![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)

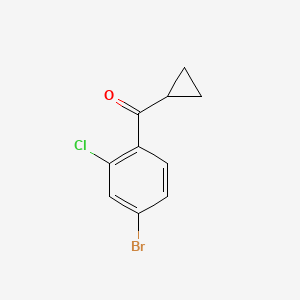
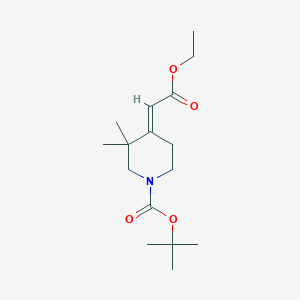


![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)

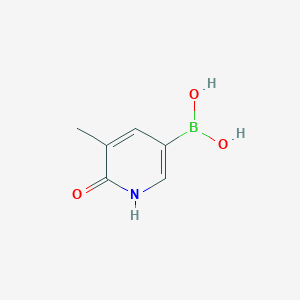
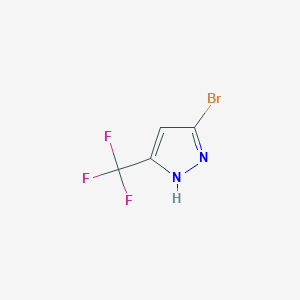

![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)
